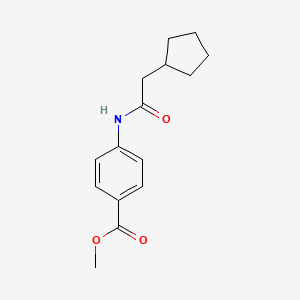![molecular formula C12H18ClN3O2S B8771331 1-[(6-Chloropyridin-3-yl)sulfonyl]-4-isopropylpiperazine](/img/structure/B8771331.png)
1-[(6-Chloropyridin-3-yl)sulfonyl]-4-isopropylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(6-Chloropyridin-3-yl)sulfonyl]-4-isopropylpiperazine is a chemical compound that features a piperazine ring substituted with a 6-chloropyridin-3-ylsulfonyl group and an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Chloropyridin-3-yl)sulfonyl]-4-isopropylpiperazine typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with 4-(propan-2-yl)piperazine. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane . The mixture is stirred at low temperatures to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(6-Chloropyridin-3-yl)sulfonyl]-4-isopropylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
1-[(6-Chloropyridin-3-yl)sulfonyl]-4-isopropylpiperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological targets.
Wirkmechanismus
The mechanism of action of 1-[(6-Chloropyridin-3-yl)sulfonyl]-4-isopropylpiperazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function. The exact pathways involved depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline
- N-[(6-Chloropyridin-3-yl)methyl]methylamine
Uniqueness
1-[(6-Chloropyridin-3-yl)sulfonyl]-4-isopropylpiperazine is unique due to the presence of both a sulfonyl group and an isopropyl group on the piperazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H18ClN3O2S |
|---|---|
Molekulargewicht |
303.81 g/mol |
IUPAC-Name |
1-(6-chloropyridin-3-yl)sulfonyl-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C12H18ClN3O2S/c1-10(2)15-5-7-16(8-6-15)19(17,18)11-3-4-12(13)14-9-11/h3-4,9-10H,5-8H2,1-2H3 |
InChI-Schlüssel |
KBEVORJYGNBWMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(phenylsulfonyl)-5-(2-thienyl)-](/img/structure/B8771287.png)





![2-methyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B8771342.png)

